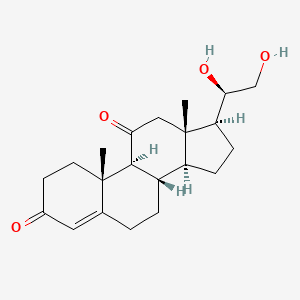

4-Pregnene-20,21-diol-3,11-dione, (20R)-

Description

The study of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is intrinsically linked to the broader history of steroid research, a field that has revolutionized medicine and our understanding of physiology.

The journey into the world of pregnenes and corticosteroids began in the early 20th century, with pioneering work on extracts from the adrenal cortex. wikipedia.orgresearchgate.net Scientists sought to isolate and identify the active principles responsible for maintaining life in adrenalectomized animals. Among the leading figures in this endeavor was the Swiss chemist Tadeus Reichstein. msu.edu Through a laborious process of extraction and purification from vast quantities of adrenal glands, Reichstein and his contemporaries isolated and characterized a multitude of steroid compounds. msu.edubritannica.com

This systematic work, which earned Reichstein a share of the 1950 Nobel Prize in Physiology or Medicine, led to the identification of numerous corticosteroids. msu.edubritannica.com These were often named as "substances" with a letter designation. Within this extensive family of compounds, the specific molecule 4-Pregnene-20,21-diol-3,11-dione was identified and referred to as Reichstein's substance T. drugfuture.com Its close stereoisomer, with a 20(S)- or 20β-hydroxyl group, was named Reichstein's substance U. researchgate.net The discovery of these compounds was part of a larger effort that ultimately unveiled the structures of hormonally active corticosteroids like cortisone (B1669442) and cortisol, laying the foundation for their synthesis and therapeutic use. wikipedia.orgbritannica.com

| Property | Value |

|---|---|

| Molecular Formula | C21H30O4 |

| Molecular Weight | 346.46 g/mol |

| CAS Number (for 20R isomer) | 600-69-1 |

| Parent Compound | Cortisone (Pregn-4-ene-3,11,20-trione, 17,21-dihydroxy-) |

| Key Structural Features | Pregnene backbone; Ketone groups at C3 and C11; Hydroxyl groups at C20 and C21 |

The contemporary academic significance of 4-Pregnene-20,21-diol-3,11-dione, (20R)- stems not from its own direct biological activity, but from its role as a metabolite in the prereceptor regulation of glucocorticoids. Glucocorticoids like cortisol are powerful hormones that regulate a vast array of physiological processes, including metabolism, immune response, and inflammation. researchgate.net The activity of these hormones is tightly controlled at the tissue level by specific enzymes that interconvert active and inactive forms. nih.gov

Two key enzyme families are central to this regulation: 11β-hydroxysteroid dehydrogenases (11β-HSDs) and 20α-hydroxysteroid dehydrogenases (20α-HSDs, also known as aldo-keto reductases or AKRs). researchgate.netnih.govpnas.org

11β-HSD enzymes catalyze the interconversion of active cortisol and inactive cortisone. researchgate.netresearchgate.net 11β-HSD1 primarily converts cortisone to cortisol, amplifying glucocorticoid action, while 11β-HSD2 mainly inactivates cortisol to cortisone, protecting tissues from excessive glucocorticoid exposure. researchgate.netnih.gov

20α-HSD enzymes are responsible for reducing the ketone group at the C20 position of steroids like cortisone and progesterone (B1679170). nih.govpnas.org The reduction of cortisone at this position yields 20-hydroxy metabolites, including 4-Pregnene-20,21-diol-3,11-dione, (20R)-. nih.gov

Therefore, the presence and quantity of 4-Pregnene-20,21-diol-3,11-dione, (20R)- in biological samples serves as a direct indicator of the metabolic activity of specific 20α-HSDs acting on a cortisone substrate. Research into these enzymatic pathways is crucial in various fields:

Endocrinology and Metabolic Disease: The 11β-HSD and other steroid-metabolizing enzymes are implicated in conditions like metabolic syndrome and obesity. nih.gov Studying the metabolites produced by these enzymes helps to understand their regulation and role in disease.

Cancer Research: Steroid hormones and their metabolizing enzymes play significant roles in hormone-dependent cancers such as breast and prostate cancer. mdpi.com Understanding the metabolic inactivation pathways of steroids is a key area of investigation.

Reproductive Biology: Enzymes like 20α-HSD are critical in regulating progesterone levels, a hormone essential for maintaining pregnancy. nih.govpnas.org

In academic research, 4-Pregnene-20,21-diol-3,11-dione, (20R)- is utilized as a reference standard in metabolic studies, particularly those employing techniques like mass spectrometry to profile steroid metabolomes. steraloids.com Its synthesis, often through chemical or microbial transformation of steroid precursors, allows for its use in experiments designed to characterize the substrate specificity and kinetics of various hydroxysteroid dehydrogenase enzymes. nih.govsmolecule.com By tracking the conversion of cortisone to this specific diol, researchers can elucidate the function and regulation of the enzymes involved, providing valuable insights into the complex control of steroid hormone action in health and disease.

| Enzyme Family | Primary Function | Relevance to 4-Pregnene-20,21-diol-3,11-dione, (20R)- |

|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconverts cortisol (active) and cortisone (inactive). researchgate.netresearchgate.net | Produces the substrate (cortisone) for the formation of the target compound. |

| 20α-Hydroxysteroid Dehydrogenase (20α-HSD / AKR) | Reduces the C20-ketone of steroids like progesterone and cortisone. nih.govpnas.org | Directly catalyzes the formation of 4-Pregnene-20,21-diol-3,11-dione from cortisone. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

600-69-1 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18-,19+,20-,21-/m0/s1 |

InChI Key |

UJDLFLAJWMSLEB-GVTHINQKSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |

Origin of Product |

United States |

Biosynthesis and Precursor Studies of 4 Pregnene 20,21 Diol 3,11 Dione, 20r

Endogenous Formation Pathways of 4-Pregnene-20,21-diol-3,11-dione, (20R)-

The endogenous formation of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is not a primary steroidogenic pathway but rather a metabolic offshoot involving the modification of major corticosteroids. The principal pathway begins with cholesterol, which is converted to pregnenolone (B344588) in the mitochondria. Pregnenolone then serves as the central precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.

The most direct pathway to 4-Pregnene-20,21-diol-3,11-dione, (20R)- involves the metabolism of cortisone (B1669442). The synthesis of cortisone itself begins with pregnenolone, which is converted to progesterone (B1679170) and then hydroxylated at the 17 and 21 positions to form 11-deoxycortisol. Subsequent 11β-hydroxylation yields cortisol, the primary active glucocorticoid in humans. Cortisol is then reversibly converted to its inactive form, cortisone, through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). oup.comnih.gov

Once cortisone is formed, it can undergo further metabolism. The key transformation to produce 4-Pregnene-20,21-diol-3,11-dione, (20R)- is the reduction of the C20-ketone group of cortisone to a hydroxyl group with a specific (20R) stereochemistry. This reduction results in the formation of the diol at the C20 and C21 positions. Therefore, the endogenous formation of the target compound is a two-step process starting from the major glucocorticoid, cortisol:

Oxidation of Cortisol to Cortisone: The 11β-hydroxyl group of cortisol is oxidized to an 11-keto group, forming cortisone.

Reduction of Cortisone to 4-Pregnene-20,21-diol-3,11-dione, (20R)-: The C20-ketone of cortisone is reduced to a hydroxyl group, yielding the final product. In vitro studies with human adrenal cortex have demonstrated the reduction of the C-20 ketone group of both cortisol and cortisone. oup.com

Enzymatic Steps and Co-factor Requirements in Biosynthesis

The biosynthesis of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is dependent on specific enzymes and their associated co-factors at each step of the pathway.

Enzymes and Co-factors in the Formation of Precursors:

| Precursor Formation Step | Enzyme | Co-factor | Cellular Location |

| Cholesterol → Pregnenolone | CYP11A1 (Cholesterol side-chain cleavage) | NADPH | Mitochondria |

| Pregnenolone → Progesterone | 3β-hydroxysteroid dehydrogenase (HSD3B2) | NAD+ | Endoplasmic Reticulum |

| Progesterone → 17α-hydroxyprogesterone | CYP17A1 (17α-hydroxylase) | NADPH | Endoplasmic Reticulum |

| 17α-hydroxyprogesterone → 11-deoxycortisol | CYP21A2 (21-hydroxylase) | NADPH | Endoplasmic Reticulum |

| 11-deoxycortisol → Cortisol | CYP11B1 (11β-hydroxylase) | NADPH | Mitochondria |

Enzymatic Steps in the Final Conversion to 4-Pregnene-20,21-diol-3,11-dione, (20R)-:

The final steps in the formation of the target compound from cortisol are catalyzed by two key enzymes:

11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme is responsible for the conversion of cortisol to cortisone. It acts exclusively as a dehydrogenase. oup.com

Co-factor: 11β-HSD2 is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-factor. oup.com

20-ketosteroid reductases (20-KSRs): The reduction of the C20-ketone of cortisone is carried out by members of the aldo-keto reductase (AKR) superfamily, specifically those with 20-hydroxysteroid dehydrogenase activity. nih.govnih.gov Human AKR1C1, also known as 20α-hydroxysteroid dehydrogenase, is a prominent enzyme in this family and is expressed in the adrenal gland. nih.govbioscientifica.com While the name suggests the formation of a 20α-hydroxy product, the stereospecificity of these enzymes can be complex and substrate-dependent, with the potential to form (20R) or (20S) alcohols. nih.gov The formation of the (20R)-diol specifically points to the action of a reductase that stereoselectively produces this isomer.

Co-factor: These enzymes preferentially use nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a co-factor for the reduction reaction, although NADH can also be used, albeit less efficiently. nih.govbioscientifica.com

Identification and Characterization of Putative Precursor Compounds

The primary precursor to 4-Pregnene-20,21-diol-3,11-dione, (20R)- is cortisone . However, tracing the biosynthetic pathway further back reveals a series of essential precursor compounds. The analysis of the steroid metabolome, often through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification and quantification of these precursors in biological samples. oup.comnih.gov

Key Putative Precursor Compounds:

| Compound Name | Chemical Formula | Role in Pathway |

| Cholesterol | C₂₇H₄₆O | The ultimate starting material for all steroid hormones. |

| Pregnenolone | C₂₁H₃₂O₂ | The first C21 steroid formed from cholesterol, a central branch point. |

| Progesterone | C₂₁H₃₀O₂ | A key intermediate in the synthesis of corticosteroids. medscape.com |

| 17α-hydroxyprogesterone | C₂₁H₃₀O₃ | The direct precursor to the glucocorticoid pathway. |

| 11-deoxycortisol (Reichstein's Substance S) | C₂₁H₃₀O₄ | The immediate precursor to cortisol. |

| Cortisol | C₂₁H₃₀O₅ | The primary active glucocorticoid and the direct precursor to cortisone. |

| Cortisone | C₂₁H₂₈O₅ | The direct precursor that is reduced to form the final product. |

The identification of these precursors in adrenal tissue or in the circulation, particularly the direct precursor-product relationship between cortisone and its 20-reduced metabolites, provides strong evidence for the proposed biosynthetic pathway. nih.govresearchgate.net In vitro studies using adrenal cortex slices have confirmed the conversion of cortisol to cortisone and further to 20-dihydro metabolites. oup.com

Regulatory Mechanisms of Biosynthetic Enzymes in In Vitro Systems

The regulation of the biosynthesis of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is multifactorial and can be inferred from studies on the regulation of the enzymes involved in its formation. In vitro cell culture models, such as the human adrenal H295R cell line, are valuable tools for studying these regulatory mechanisms. jst.go.jp

Regulation of Upstream Corticosteroid Synthesis:

The synthesis of the precursor, cortisol, is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) from the pituitary gland is the main stimulator of adrenal steroidogenesis. ACTH increases the activity of key enzymes in the cortisol synthesis pathway, including cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1). This regulation ensures a controlled supply of cortisol, which in turn influences the amount of cortisone available for further metabolism.

Regulation of Downstream Converting Enzymes:

The regulation of the enzymes that convert cortisone to the final product is more complex and can be influenced by various factors at the tissue level.

11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2):

Hormonal Regulation: In vitro studies using the human endometrial cell line Ishikawa have shown that the activity of 11β-HSD2 can be stimulated by sex steroids like estradiol (B170435) and medroxyprogesterone (B1676146) acetate. nih.gov

Inhibition: The activity of 11β-HSD2 can be inhibited by glycyrrhetinic acid, the active component of licorice.

20-ketosteroid reductases (e.g., AKR1C1):

Substrate and Co-factor Availability: The activity of these enzymes is dependent on the local concentrations of the cortisone substrate and the NADPH co-factor.

Inhibition: Certain progestins have been shown to act as inhibitors of AKR1C1 in vitro. nih.gov The expression and activity of these enzymes can also be regulated by various signaling pathways within the cell, although specific regulatory mechanisms for the conversion of cortisone in the adrenal gland are not fully elucidated.

The study of the adrenal metabolome in various physiological and pathological states can provide further insights into the regulation of the formation of minor steroids like 4-Pregnene-20,21-diol-3,11-dione, (20R)-. oup.comresearchgate.net

Metabolism and Biotransformation Research of 4 Pregnene 20,21 Diol 3,11 Dione, 20r in Vitro and Cellular Models

Metabolic Fate and Pathways of 4-Pregnene-20,21-diol-3,11-dione, (20R)- In Vitro

Based on the metabolism of related corticosteroids, the metabolic fate of 4-Pregnene-20,21-diol-3,11-dione, (20R)- in in vitro models is expected to follow several key pathways. The primary routes of metabolism for corticosteroids involve oxidoreductive and conjugative reactions. oup.comresearchgate.net

The initial biotransformation steps likely involve the reduction of the A-ring and modifications at the C-11 and C-20 positions. The 3-keto group and the Δ4 double bond in the A-ring are susceptible to reduction, a common inactivation pathway for corticosteroids. nih.gov The 11-keto group can be reversibly reduced to an 11β-hydroxyl group, a reaction that can modulate the biological activity of the steroid. nih.govnih.gov Furthermore, the 20-hydroxyl group can undergo oxidation.

Subsequent to these initial transformations, the resulting metabolites are expected to undergo conjugation reactions, primarily with glucuronic acid or sulfate, to form highly water-soluble compounds that can be readily eliminated from the cellular environment.

Identification and Structural Characterization of In Vitro Metabolites

Direct identification of in vitro metabolites of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is not available. However, based on studies with analogous corticosteroids like cortisol and corticosterone (B1669441) in human liver microsomes, a profile of potential metabolites can be predicted. nih.gov These studies typically utilize techniques such as radiometric high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) for the separation and identification of metabolites. nih.govresearchgate.net

The following table outlines the types of metabolites that could be anticipated from the in vitro metabolism of 4-Pregnene-20,21-diol-3,11-dione, (20R)-, based on the known metabolism of cortisol. nih.gov

| Predicted Metabolite Type | Metabolic Reaction | Example from Cortisol Metabolism |

| A-ring reduced metabolites | Reduction of the Δ4-double bond and 3-keto group | Tetrahydrocortisol (THF), Allotetrahydrocortisol (aTHF), Tetrahydrocortisone (THE) |

| 11-hydroxy metabolites | Reduction of the 11-keto group | Cortisol (from Cortisone) |

| 20-oxo metabolites | Oxidation of the 20-hydroxyl group | Not directly applicable, but 20-dihydrocortisol is a known metabolite of cortisol |

| Hydroxylated metabolites | Addition of hydroxyl groups at various positions | 6α-hydroxycortisol, 6β-hydroxycortisol |

| Conjugated metabolites | Addition of glucuronic acid or sulfate | Cortol-glucuronide, Cortolone-glucuronide |

Enzymology of Biotransformation Reactions

The biotransformation of corticosteroids is catalyzed by a variety of enzymes, primarily located in the liver. nih.govoup.com These include members of the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs). oup.com

Hydroxylation is a common phase I metabolic reaction for steroids, catalyzed by CYP enzymes. wikipedia.org In the case of corticosteroids, hydroxylation often occurs at the 6β-position, a reaction predominantly catalyzed by CYP3A4. nih.gov This has been demonstrated in vitro with cortisol, where 6β-hydroxycortisol is a notable metabolite. nih.gov It is plausible that 4-Pregnene-20,21-diol-3,11-dione, (20R)- could also be a substrate for CYP3A4-mediated hydroxylation.

Reduction reactions are critical in the metabolism of corticosteroids and are catalyzed by various reductases.

A-ring Reduction: The reduction of the A-ring is a two-step process. First, the Δ4-double bond is reduced by 5α-reductase or 5β-reductase. This is followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase. nih.gov These reactions lead to the formation of tetrahydro metabolites. nih.gov

11-keto Reduction: The reduction of the 11-keto group to an 11β-hydroxyl group is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme exhibits bidirectional activity in homogenates but predominantly acts as a reductase in intact cells. nih.gov

20-keto Reduction: While the parent compound has a 20-hydroxyl group, related corticosteroids with a 20-keto group undergo reduction by 20α-HSD and 20β-HSD. nih.gov Conversely, the 20-hydroxyl group of the title compound could be a substrate for oxidation.

Oxidation reactions are also key to corticosteroid metabolism.

11β-hydroxy Oxidation: The oxidation of an 11β-hydroxyl group to an 11-keto group is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.gov This enzyme plays a crucial role in inactivating glucocorticoids. nih.gov Given that the parent compound has an 11-keto group, this reaction would be relevant for its 11β-hydroxy metabolite.

20-hydroxy Oxidation: The 20-hydroxyl group of 4-Pregnene-20,21-diol-3,11-dione, (20R)- could potentially be oxidized to a 20-keto group by a relevant hydroxysteroid dehydrogenase.

The following table summarizes the key enzymes involved in the metabolism of corticosteroids.

| Enzyme Family | Specific Enzyme(s) | Reaction Catalyzed | Typical Subcellular Location |

| Cytochrome P450 | CYP3A4 | 6β-hydroxylation | Endoplasmic Reticulum |

| Reductases | 5α-reductase, 5β-reductase | A-ring double bond reduction | Endoplasmic Reticulum (5α), Cytosol (5β) |

| Hydroxysteroid Dehydrogenases (HSDs) | 11β-HSD1 | 11-keto reduction | Endoplasmic Reticulum |

| 11β-HSD2 | 11β-hydroxy oxidation | Endoplasmic Reticulum | |

| 3α-HSD | 3-keto reduction | Cytosol | |

| 20α-HSD, 20β-HSD | 20-keto reduction | Cytosol |

Conjugation is a phase II metabolic process that significantly increases the water solubility of steroid metabolites, preparing them for excretion. The primary conjugation reactions for corticosteroids are glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The hydroxyl groups introduced or present on the steroid molecule serve as sites for conjugation.

Cellular and Subcellular Localization of Involved Metabolic Enzymes

The metabolism of corticosteroids is compartmentalized within the cell, with specific enzymes localized to different organelles. This subcellular distribution dictates the sequence of metabolic reactions and the ultimate fate of the steroid.

The primary enzymes involved in the biotransformation of pregnene-type steroids are hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 (CYP) enzymes.

11β-Hydroxysteroid Dehydrogenases (11β-HSDs) : These enzymes are critical for the interconversion of active 11β-hydroxycorticosteroids and their inactive 11-keto counterparts. nih.gov

11β-HSD Type 1 (11β-HSD1) : This enzyme predominantly functions as an NADP(H)-dependent reductase in intact cells, converting inactive 11-keto steroids to active 11β-hydroxy steroids. nih.govphysiology.org It is mainly localized to the endoplasmic reticulum (ER) and is highly expressed in the liver, adipose tissue, and central nervous system. nih.govoup.com Its localization within the ER lumen is crucial for its access to cofactors. nih.gov

11β-HSD Type 2 (11β-HSD2) : This is a high-affinity NAD-dependent dehydrogenase that inactivates glucocorticoids by converting them to their 11-keto forms. nih.govphysiology.org It is primarily found in mineralocorticoid target tissues like the kidney and colon. oup.com Studies using green fluorescent protein (GFP) fusion proteins have shown that 11β-HSD2 is localized to the endoplasmic reticulum, with its C-terminal domain facing the cytoplasm. nih.gov

Cytochrome P450 Enzymes (CYPs) : This superfamily of heme-containing monooxygenases is primarily located in the endoplasmic reticulum and mitochondria of hepatocytes and other steroidogenic tissues. They are responsible for a variety of oxidative reactions, including hydroxylation. nih.govoup.com For corticosteroids, 6β-hydroxylation is a major metabolic pathway catalyzed by CYP3A4, which is abundant in liver microsomes. nih.govclinpgx.org

Reductases and other enzymes : Other enzymes, such as 5α-reductase and 20-ketosteroid reductases, are also involved in steroid metabolism. 5α-reductase is located in the ER and nuclear membrane, while 20-ketosteroid reductases can be found in the cytosol. nih.gov

The following table summarizes the subcellular localization of key enzymes likely involved in the metabolism of 4-Pregnene-20,21-diol-3,11-dione, (20R)-.

| Enzyme | Subcellular Localization | Primary Function in Steroid Metabolism | Key Tissues |

| 11β-HSD1 | Endoplasmic Reticulum | Reduction of 11-keto group | Liver, Adipose Tissue, CNS |

| 11β-HSD2 | Endoplasmic Reticulum | Oxidation of 11β-hydroxyl group | Kidney, Colon, Placenta |

| CYP3A4 | Endoplasmic Reticulum | 6β-hydroxylation | Liver |

| 5α-Reductase | Endoplasmic Reticulum, Nuclear Membrane | Reduction of A-ring double bond | Prostate, Skin, Liver |

| 20-Ketosteroid Reductases | Cytosol | Reduction of 20-keto group | Liver, Kidney |

Comparative In Vitro Metabolic Studies Across Different Biological Systems

Comparative in vitro studies using various biological systems are essential to elucidate species-specific differences in drug metabolism and to extrapolate findings to humans. europa.eu Such studies often employ liver microsomes, S9 fractions, and hepatocytes from different species. nih.gov

A study on the in vitro metabolism of cortisol in hepatic microsomes from various species revealed significant qualitative and quantitative differences. nih.gov Human microsomes produced a complex profile of metabolites. In contrast, hamster, mouse, and guinea pig microsomes showed simpler profiles, primarily exhibiting 6β-hydroxylase and 11β-dehydrogenase activities. nih.gov Rat microsomes displayed a more complex pattern, including 20β-reductase activity and A-ring reduction, with female rats showing a broader range of metabolic reactions than males. nih.gov

In another comparative study using cryopreserved hepatocytes from mouse, rat, rabbit, dog, and human, the metabolism of the inhaled corticosteroid ciclesonide (B122086) was investigated. nih.gov The study found that the metabolite profiles were generally similar across all species, with the rapid conversion of ciclesonide to its active metabolite, desisobutyryl-ciclesonide, followed by extensive oxidation and glucuronidation. nih.gov However, the formation of certain metabolites, like hippuric acid, was observed in rat, rabbit, and human hepatocytes but not in mouse or dog. nih.gov

These findings highlight that while the primary metabolic pathways of corticosteroids may be conserved across species, the rate of formation and the profile of minor metabolites can vary significantly. The choice of animal model for preclinical studies is therefore critical and should ideally be based on metabolic similarity to humans.

The following table provides a hypothetical comparative metabolic profile for 4-Pregnene-20,21-diol-3,11-dione, (20R)-, based on the metabolism of similar corticosteroids in different in vitro systems.

| In Vitro System | Expected Primary Metabolic Pathways | Potential Species-Specific Observations |

| Human Liver Microsomes | 11-keto reduction, 6β-hydroxylation, A-ring reduction | Complex metabolite profile with multiple hydroxylated and reduced products. |

| Rat Liver Microsomes | 11-keto reduction, 6β-hydroxylation, 20-keto reduction, A-ring reduction | Sex-dependent differences, with female rats showing more extensive metabolism. nih.gov |

| Dog Liver Microsomes | 11-keto reduction, 6β-hydroxylation | Generally similar to human but may lack certain minor metabolites. nih.gov |

| Human Hepatocytes | Phase I (oxidation, reduction) followed by Phase II (glucuronidation, sulfation) | Formation of a wide range of conjugated metabolites. |

| Rat Hepatocytes | Phase I and Phase II conjugation | May exhibit different conjugation patterns compared to humans. nih.gov |

Chemical Synthesis and Derivatization Methodologies for 4 Pregnene 20,21 Diol 3,11 Dione, 20r Research Applications

Total Synthesis Strategies for 4-Pregnene-20,21-diol-3,11-dione, (20R)-

A hypothetical total synthesis would likely involve the initial construction of a tetracyclic core, followed by the introduction of the required functional groups and stereocenters. Key steps in such a synthesis would include:

Annulation reactions to build the fused ring system.

Stereocontrolled reductions and alkylations to establish the correct relative stereochemistry of the steroid nucleus.

Introduction of the C-11 ketone , a notoriously difficult transformation.

Elaboration of the C-17 side chain to install the (20R)-20,21-diol functionality.

Given the complexity, total synthesis is rarely the preferred method for obtaining research quantities of such steroids.

Stereoselective Synthesis Approaches for the (20R)-Stereoisomer

The stereochemistry at the C-20 position is crucial for the biological activity of many corticosteroids and their analogues. Achieving the desired (20R) configuration is a key consideration in any synthetic approach. Several strategies can be employed to control the stereochemistry at this center.

One common approach involves the stereoselective reduction of a C-20 ketone precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation. For instance, the use of bulky hydride reagents can favor the formation of one stereoisomer over the other due to steric hindrance.

Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a key bond-forming reaction. While more complex, this approach can offer very high levels of stereocontrol. A novel synthetic approach to (20R)- and (20S)-21-hydroxy steroids has been reported, which could be adapted for the synthesis of the target compound. nih.govlookchem.com This method involves the elongation of the side chain of steroid synthons derived from 3β-(tert-butyldimethylsilyloxy)-14α,20ξ-card-5-enolide. nih.govlookchem.com

Furthermore, stereoselective reactions of (20R)-3,20-dihydroxy-(3',4'-dihydro-2'H-pyranyl)-5-pregnene derivatives have been shown to produce specific stereoisomers at newly formed chiral centers. nih.gov

Semi-Synthesis from Readily Available Steroid Precursors

Semi-synthesis, starting from abundant, naturally occurring steroids, is the most practical and economically viable approach for the preparation of 4-Pregnene-20,21-diol-3,11-dione, (20R)-. Plant-derived sterols, such as sitosterol (B1666911) and campesterol (B1663852) from soybeans, serve as common starting materials for the industrial production of steroid hormones. researchgate.netnih.govcreative-proteomics.com These phytosterols (B1254722) can be converted through microbial transformation or chemical degradation into key intermediates like androstenedione (B190577) (AD) or dehydroepiandrosterone (B1670201) (DHEA).

A plausible semi-synthetic route to 4-Pregnene-20,21-diol-3,11-dione, (20R)- could start from cortisone (B1669442), which already possesses the required 4-pregnene-3,11-dione core and a C-17 side chain. The synthesis would then focus on the modification of the side chain to introduce the 20,21-diol with the correct (20R) stereochemistry. This would typically involve:

Protection of the existing ketone groups at C-3 and C-11.

Introduction of a double bond or an epoxide at the C-20, C-21 position.

Stereoselective dihydroxylation of the double bond or opening of the epoxide to yield the desired (20R)-diol.

Deprotection of the ketone groups.

The synthesis of the related compound 11β,18,21-trihydroxypregn-4-ene-3,20-dione ('18-hydroxy-corticosterone') from 3-acetoxypregn-5-ene-11,20-dione highlights a potential synthetic pathway that could be adapted. rsc.org

Derivatization for Research Probes (e.g., Isotopic Labeling, Affinity Probes)

The modification of 4-Pregnene-20,21-diol-3,11-dione, (20R)- to create research probes is essential for studying its biological targets and mechanism of action.

Isotopic Labeling:

Stable isotope-labeled analogues of the compound are invaluable tools for quantitative analysis by mass spectrometry, particularly in metabolic studies. nih.govsigmaaldrich.com Deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule at specific positions. For example, deuterium could be introduced via the reduction of a ketone with a deuterated hydride reagent, or through exchange reactions on enolizable positions. The synthesis of isotopically labeled pregnenolone (B344588) and 5-β-pregnan-3-α-ol-20-one with deuterium at the C-17 and C-21 positions has been documented, providing a template for similar labeling of the target compound. isotope.comisotope.com Studies on the metabolism of deuterated 3α-hydroxy-5α-pregnane derivatives in humans also provide insights into the potential labeling sites and their metabolic fate. nih.gov

| Isotope | Labeling Position | Application |

| Deuterium (²H) | C-17, C-21 | Internal standard for mass spectrometry |

| Carbon-13 (¹³C) | C-20, C-21 | Metabolic tracer studies |

Affinity Probes:

To identify the binding partners of 4-Pregnene-20,21-diol-3,11-dione, (20R)-, it can be derivatized to create affinity probes. This typically involves introducing a linker arm at a position that does not interfere with its biological activity, which can then be attached to a solid support (for affinity chromatography) or a reporter molecule (for visualization). The hydroxyl groups at C-20 or C-21 are prime candidates for such modifications. They can be esterified or etherified with a linker containing a terminal functional group, such as a carboxylic acid or an amine, for subsequent conjugation.

Derivatization of the ketone groups, for instance with hydroxylamine, can also be employed to create oxime derivatives that can be further functionalized. nih.gov Such derivatization has been shown to improve ionization efficiency in mass spectrometry and is a common strategy in steroid hormone analysis. nih.gov The development of immunoassays for other steroids often relies on such derivatized haptens to raise specific antibodies, a technique that could be applied here. nih.gov

Development of Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. researchgate.netresearchgate.netingentaconnect.com These "green chemistry" principles are increasingly being applied to steroid synthesis.

Biocatalysis:

The use of enzymes or whole-cell microbial transformations offers a powerful tool for the selective functionalization of the steroid nucleus under mild conditions. rsc.org For example, specific hydroxylases can introduce hydroxyl groups at positions that are difficult to access through traditional chemical methods. Oxidoreductases can be used for the stereoselective reduction of ketones. The use of a single E. coli cell system for the biocatalytic synthesis of boldenone (B1667361) from 4-androstene-3,17-dione showcases the potential of this approach. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations. researchgate.netresearchgate.net This technology can be applied to various steps in a semi-synthetic route, such as protection/deprotection, oxidation, and reduction reactions.

Greener Reagents and Solvents:

The replacement of hazardous reagents and solvents with more environmentally friendly alternatives is a key aspect of green chemistry. This includes the use of heterogeneous catalysts that can be easily recovered and reused, and the substitution of chlorinated solvents with less toxic options like ionic liquids or supercritical fluids. researchgate.netingentaconnect.com For instance, a greener route for the fluorodecarboxylation of steroids using XeF₂ has been developed as an alternative to ozone-depleting reagents. americanpharmaceuticalreview.com

The application of these green chemistry approaches to the synthesis of 4-Pregnene-20,21-diol-3,11-dione, (20R)- could lead to more efficient, cost-effective, and sustainable production methods for this important research compound.

Molecular and Cellular Mechanism Studies of 4 Pregnene 20,21 Diol 3,11 Dione, 20r in Vitro Focus

Investigation of Molecular Target Interactions In Vitro

Receptor Binding Studies and Ligand-Binding Kinetics In Vitro

Enzyme Modulation and Inhibition Kinetics In Vitro

The metabolism of corticosteroids is tightly regulated by a series of enzymes, and many steroid compounds can act as modulators of these enzymes. A key enzyme family is the 11β-hydroxysteroid dehydrogenase (11β-HSD) family, which interconverts active and inactive corticosteroids. nih.govwikipedia.org For example, 11β-HSD1 typically converts cortisone (B1669442) to the active cortisol, while 11β-HSD2 inactivates cortisol to cortisone. nih.govwikipedia.org Given the 11-keto group of 4-Pregnene-20,21-diol-3,11-dione, (20R)-, it is a potential substrate for 11β-HSD1, which could convert it to its 11β-hydroxy form. In vitro studies using purified enzymes or liver microsomes would be necessary to determine if this compound is a substrate or an inhibitor of 11β-HSD isoforms and to quantify its kinetic parameters (e.g., K_m, V_max, K_i). nih.govnih.gov

Elucidation of Intracellular Signaling Pathways in Isolated Cell Models

Upon binding to its receptor, a steroid ligand typically induces a conformational change in the receptor, leading to its translocation to the nucleus and the modulation of gene expression. This, in turn, affects various intracellular signaling pathways. For a compound like 4-Pregnene-20,21-diol-3,11-dione, (20R)-, it is anticipated to influence pathways commonly regulated by corticosteroids, such as the NF-κB and MAPK signaling cascades, which are central to inflammatory responses. For example, glucocorticoids are well-known for their ability to suppress NF-κB activity, a key mechanism of their anti-inflammatory effects. Studies in cultured cells, such as macrophages or lymphocytes, would be instrumental in dissecting the specific signaling events modulated by this compound.

Impact on Cellular Processes and Homeostasis in Cultured Cells

The modulation of signaling pathways by 4-Pregnene-20,21-diol-3,11-dione, (20R)- would be expected to translate into observable effects on cellular processes. Depending on the cell type and the specific receptors and enzymes it interacts with, this compound could influence cell proliferation, differentiation, apoptosis, and metabolic homeostasis. For instance, in immune cells, it might induce apoptosis, a common mechanism by which corticosteroids suppress immune responses. In metabolic tissues like liver or adipose cells, it could potentially modulate glucose metabolism and adipogenesis. nih.gov

Gene Expression Modulation in In Vitro Cell Systems

To understand the global impact of 4-Pregnene-20,21-diol-3,11-dione, (20R)- on cellular function, genome-wide expression profiling techniques such as microarray or RNA-sequencing would be employed. These methods would allow for the identification of all genes whose expression is either up- or down-regulated in response to the compound in a particular cell system. This would provide an unbiased view of the cellular pathways affected and could reveal novel mechanisms of action. The data obtained from such studies would be crucial for building a comprehensive picture of the compound's biological activities.

Proteomic and Metabolomic Profiling in Response to the Compound in Cellular Models

Beyond gene expression, changes in the proteome and metabolome of cells treated with 4-Pregnene-20,21-diol-3,11-dione, (20R)- would provide further insights into its mechanism of action. Proteomic studies, using techniques like mass spectrometry, could identify changes in protein expression and post-translational modifications that are not apparent from gene expression data alone. Similarly, metabolomic profiling could reveal alterations in cellular metabolism, such as changes in glucose utilization, lipid metabolism, or amino acid pathways. mdpi.com For example, studies on the related steroid corticosterone (B1669441) have shown that it can impact the metabolic profile of cultured Sertoli cells by altering their consumption of glucose, glutamine, and succinate. mdpi.com

Structure Activity Relationship Sar and Computational Studies of 4 Pregnene 20,21 Diol 3,11 Dione, 20r

Theoretical Structure-Activity Relationships of the Pregnene Backbone and its Functional Groups

The functional groups appended to this backbone are the primary determinants of the molecule's specific biological activity and potency. A systematic exploration of these groups reveals their theoretical contributions:

The Δ4-3-keto group: The double bond between C4 and C5 in the A-ring and the ketone at C3 are common features in many biologically active corticosteroids. This enone system is often crucial for high-affinity binding to steroid receptors. It is thought to participate in hydrogen bonding with amino acid residues within the receptor's binding pocket, anchoring the steroid in a specific orientation.

The C11-keto group: The presence of an oxygen function at C11 is a hallmark of corticosteroids. In the case of 4-Pregnene-20,21-diol-3,11-dione, (20R)-, the ketone at this position significantly influences its glucocorticoid and mineralocorticoid activity. This group can participate in hydrogen bonding and other non-covalent interactions, modulating the binding affinity and selectivity for different steroid receptors.

The C17 side chain: The nature of the side chain at C17 is a major determinant of the type and potency of corticosteroid activity. The diol functionality at C20 and C21 in 4-Pregnene-20,21-diol-3,11-dione, (20R)- is characteristic of a corticoid. The hydroxyl groups at these positions are critical for interaction with the receptor and for the molecule's metabolic stability. Specifically, the 21-hydroxyl group is often essential for mineralocorticoid activity.

Systematic modifications to this basic structure have led to the development of a wide array of synthetic corticosteroids with tailored activities. For instance, the introduction of a hydroxyl group at C11 instead of a ketone can alter the glucocorticoid to mineralocorticoid activity ratio. Similarly, modifications to the C17 side chain can lead to compounds with enhanced anti-inflammatory properties or reduced mineralocorticoid effects.

A theoretical examination of the pregnene backbone and its functional groups provides a framework for understanding the SAR of this class of molecules. The rigid steroid nucleus provides the necessary scaffold for receptor binding, while the specific functional groups fine-tune the interaction, determining the potency and selectivity of the biological response. Further computational and experimental studies are necessary to fully elucidate the complex interplay between these structural features and their biological consequences.

Role of the (20R)-Stereochemistry in Molecular Recognition and Interaction Fidelity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. In the case of 4-Pregnene-20,21-diol-3,11-dione, (20R)-, the specific configuration at the C20 position of the side chain plays a pivotal role in its interaction with biological targets. The designation "(20R)-" indicates that the hydroxyl group at this chiral center is oriented in a specific direction, which has profound implications for molecular recognition and the fidelity of its interactions.

The importance of stereochemistry in drug action is well-established. nih.gov Biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral environments. This means they can differentiate between enantiomers (mirror-image isomers) and diastereomers (stereoisomers that are not mirror images) of a drug molecule. The precise fit between a ligand and its binding site is often likened to a lock and key, where only a molecule with the correct three-dimensional shape can bind effectively and elicit a biological response.

For 4-Pregnene-20,21-diol-3,11-dione, (20R)-, the (20R)-configuration of the hydroxyl group at C20 is crucial for several reasons:

Optimal Binding to Receptor Pockets: The specific orientation of the 20-hydroxyl group allows for precise hydrogen bonding and other non-covalent interactions with amino acid residues within the ligand-binding domain of its target receptor. A change in stereochemistry to the (20S)-configuration would place the hydroxyl group in a different spatial position, potentially leading to steric hindrance or the loss of key interactions, thereby reducing binding affinity and biological activity.

Metabolic Stability: The stereochemistry of a molecule can also affect its metabolic fate. Enzymes responsible for metabolizing steroids are often stereoselective, meaning they may process one stereoisomer more rapidly than another. The (20R)-configuration might confer greater resistance to metabolic inactivation, leading to a longer duration of action compared to its (20S)-counterpart.

The fidelity of molecular interactions is paramount for a drug's efficacy and safety. The (20R)-stereochemistry of 4-Pregnene-20,21-diol-3,11-dione ensures that it binds to its intended target with high affinity and specificity. This reduces the likelihood of off-target effects, where the molecule interacts with other receptors or enzymes for which it was not designed, potentially leading to unwanted side effects.

Computational Modeling and Molecular Docking Studies with Potential Targets

In the absence of extensive experimental data, computational modeling and molecular docking serve as powerful tools to predict and analyze the interactions of 4-Pregnene-20,21-diol-3,11-dione, (20R)- with its potential biological targets. These in silico methods allow for the visualization and quantification of the binding process at an atomic level, providing valuable insights into the molecular basis of its activity.

Potential Biological Targets

Based on its structural similarity to endogenous corticosteroids, the primary potential targets for 4-Pregnene-20,21-diol-3,11-dione, (20R)- are the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). These nuclear receptors are ligand-activated transcription factors that regulate a wide range of physiological processes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main steps: sampling of the conformational space of the ligand within the binding site and scoring the resulting poses based on their predicted binding affinity.

For 4-Pregnene-20,21-diol-3,11-dione, (20R)-, docking studies would be performed using the crystal structures of the ligand-binding domains of GR and MR. The results of these simulations would provide a detailed picture of the binding mode, highlighting the key interactions that stabilize the complex.

Predicted Interactions with the Glucocorticoid Receptor (GR)

Within the GR binding pocket, the pregnene backbone of the steroid is expected to be enveloped by hydrophobic residues. The key hydrogen bonding interactions are predicted to involve:

The C3-ketone with specific amino acid residues that act as hydrogen bond donors.

The C20-hydroxyl and C21-hydroxyl groups of the side chain are predicted to form a network of hydrogen bonds with amino acids at one end of the binding pocket, which is crucial for potent agonist activity. The (20R)-stereochemistry is critical here to ensure the correct positioning of the C20-hydroxyl for these interactions.

Predicted Interactions with the Mineralocorticoid Receptor (MR)

The binding of 4-Pregnene-20,21-diol-3,11-dione, (20R)- to the MR is expected to share similarities with its binding to the GR, given the high degree of homology between the ligand-binding domains of these two receptors. However, subtle differences in the amino acid composition of the MR binding pocket would lead to variations in the binding affinity and selectivity. Docking studies can help to identify these differences and explain the relative mineralocorticoid versus glucocorticoid activity of the compound.

The following table summarizes the predicted key interactions based on computational modeling:

| Functional Group | Predicted Interaction Type | Potential Interacting Residues in GR/MR |

| C3-Ketone | Hydrogen Bond Acceptor | Gln, Arg |

| Δ4 Double Bond | Van der Waals | Hydrophobic Pocket |

| C11-Ketone | Hydrogen Bond Acceptor | Asn, Gln |

| C20-Hydroxyl ((20R)) | Hydrogen Bond Donor/Acceptor | Gln, Thr |

| C21-Hydroxyl | Hydrogen Bond Donor/Acceptor | Asn, Thr |

These computational predictions provide a theoretical framework for understanding the molecular recognition of 4-Pregnene-20,21-diol-3,11-dione, (20R)- by its target receptors. They can guide the design of future experiments to validate these interactions and can be used to predict the activity of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) Analyses (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org A theoretical QSAR analysis for 4-Pregnene-20,21-diol-3,11-dione, (20R)- and its hypothetical analogs would involve the generation of molecular descriptors and the development of a predictive model.

Molecular Descriptors

A wide range of molecular descriptors can be calculated to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

For a theoretical QSAR study of pregnene derivatives, the following descriptors would be particularly relevant:

| Descriptor Class | Specific Descriptors | Relevance to Steroid Activity |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Govern electrostatic and hydrogen bonding interactions with the receptor. |

| Steric | Molecular Volume, Surface Area, Ovality | Reflect the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic regions of the receptor. |

| Topological | Connectivity Indices, Shape Indices | Provide a numerical representation of the molecular topology and branching. |

QSAR Model Development (Theoretical)

Once the descriptors are calculated for a set of hypothetical pregnene analogs with varying substituents, a statistical method would be employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Partial Least Squares (PLS): This is a more advanced regression technique that is suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest (RF) can be used to build more complex, non-linear models.

A hypothetical QSAR equation for the glucocorticoid activity of pregnene analogs might take the following form:

log(Activity) = c0 + c1(LogP) - c2(Molecular Volume) + c3*(Dipole Moment) + ...

Where c0, c1, c2, c3 are the regression coefficients determined by the statistical analysis.

Interpretation and Predictive Power

The resulting QSAR model would be evaluated for its statistical significance and predictive power using various metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). mdpi.com A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds: This allows for the prioritization of synthetic efforts towards the most promising candidates.

Provide insights into the mechanism of action: The descriptors included in the model can highlight the key physicochemical properties that are important for biological activity. For example, a positive coefficient for a descriptor related to hydrogen bond donating capacity would suggest that this property enhances the activity.

Guide the design of more potent and selective analogs: By understanding the relationship between structure and activity, medicinal chemists can make more informed decisions about which modifications are likely to improve the desired properties of the molecule.

While this analysis is theoretical, it outlines the steps that would be taken in a real-world QSAR study of 4-Pregnene-20,21-diol-3,11-dione, (20R)- and its derivatives. Such studies are invaluable in modern drug discovery for accelerating the identification and optimization of lead compounds.

Rational Design of Analogs for Mechanistic Probing (Theoretical)

The rational design of analogs is a key strategy in medicinal chemistry to elucidate the mechanism of action of a parent compound and to optimize its pharmacological properties. nih.gov For 4-Pregnene-20,21-diol-3,11-dione, (20R)-, the design of specific analogs can help to probe the importance of its various functional groups and stereochemical features. This theoretical exercise outlines a series of analogs that could be synthesized to investigate its structure-activity relationship in a systematic manner.

The design of these analogs is guided by the principles of bioisosteric replacement and strategic modification of key functional groups. The goal is to introduce specific changes to the molecule and observe the resulting effect on its biological activity, thereby deducing the role of the modified feature.

Probing the Role of the C11-Ketone

To investigate the importance of the C11-keto group for receptor binding and activity, the following analogs could be considered:

Analog 1: 11β-Hydroxy-4-pregnene-20,21-diol-3-one: Replacing the C11-ketone with a hydroxyl group would test the hypothesis that this position acts as a hydrogen bond acceptor. A significant change in activity would highlight the importance of this interaction.

Probing the Role of the C17 Side Chain

The diol side chain at C17 is crucial for corticosteroid activity. The following analogs would help to dissect the contributions of the C20 and C21 hydroxyl groups:

Analog 3: 4-Pregnene-20-ol-3,11-dione, (20R)-: Removal of the C21-hydroxyl group would help to determine its specific role in mineralocorticoid versus glucocorticoid activity.

Analog 4: 4-Pregnene-21-ol-3,11,20-trione: Oxidation of the C20-hydroxyl to a ketone would probe the importance of the hydrogen bond donating capacity at this position.

Analog 5: 4-Pregnene-20,21-diol-3,11-dione, (20S)-: Synthesis of the (20S)-diastereomer would directly test the importance of the (20R)-stereochemistry for receptor recognition and binding fidelity.

Probing the Role of the A-Ring Enone System

The Δ4-3-keto system is a common feature in active steroids. Its importance could be investigated with the following analogs:

Analog 6: 3-Hydroxy-5α-pregnane-20,21-diol-11-one: Saturation of the A-ring and reduction of the C3-ketone would disrupt the planarity and hydrogen bonding capacity of this part of the molecule, likely leading to a significant loss of activity.

The following table summarizes the proposed analogs and the rationale for their design:

| Analog Name | Modification from Parent Compound | Rationale for Design |

| 11β-Hydroxy-4-pregnene-20,21-diol-3-one | C11-keto replaced with C11β-hydroxyl | To probe the role of the C11-oxygen as a hydrogen bond acceptor vs. donor. |

| 11-Deoxy-4-pregnene-20,21-diol-3-one | Removal of the C11-oxygen | To assess the overall contribution of the C11-functional group to activity. |

| 4-Pregnene-20-ol-3,11-dione, (20R)- | Removal of the C21-hydroxyl | To determine the specific role of the C21-hydroxyl in mineralocorticoid/glucocorticoid activity. |

| 4-Pregnene-21-ol-3,11,20-trione | Oxidation of the C20-hydroxyl to a ketone | To probe the importance of the hydrogen bond donating capacity at C20. |

| 4-Pregnene-20,21-diol-3,11-dione, (20S)- | Inversion of stereochemistry at C20 | To directly investigate the role of the (20R)-configuration in receptor binding. |

| 3-Hydroxy-5α-pregnane-20,21-diol-11-one | Saturation of A-ring and reduction of C3-ketone | To assess the importance of the A-ring enone system for planarity and receptor interaction. |

The synthesis and biological evaluation of these rationally designed analogs would provide invaluable data to refine the understanding of the structure-activity relationships of 4-Pregnene-20,21-diol-3,11-dione, (20R)-. This knowledge could then be used to design new compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies in Research for 4 Pregnene 20,21 Diol 3,11 Dione, 20r

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the precise molecular structure of 4-Pregnene-20,21-diol-3,11-dione, (20R)-. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific ¹H and ¹³C NMR data for the (20R)- isomer are not widely published, analysis of related steroid structures allows for the prediction of characteristic chemical shifts. For instance, in steroid analysis, the chemical shifts of the angular methyl groups (C18 and C19) and the protons adjacent to carbonyl and hydroxyl groups are of significant diagnostic value.

Mass Spectrometry (MS) is employed for the determination of the molecular weight and for obtaining structural information through fragmentation analysis. Electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) are utilized. The high-resolution mass spectrometry (HRMS) of the parent molecule would confirm its elemental composition, C₂₁H₃₀O₄. nih.gov The fragmentation patterns are key to identifying the core pregnene structure and the positions of the functional groups. While specific fragmentation data for the (20R)- isomer is scarce, analysis of similar 3-keto-4-ene hydroxy steroids provides insights into expected fragmentation pathways, such as the loss of water from the diol side chain and characteristic cleavages of the steroid rings. researchgate.net

| Technique | Application | Anticipated Findings for 4-Pregnene-20,21-diol-3,11-dione, (20R)- |

| ¹H NMR | Structural confirmation and stereochemistry | Distinct signals for angular methyl protons and protons on carbons bearing hydroxyl and keto groups. |

| ¹³C NMR | Carbon skeleton mapping | Characteristic chemical shifts for carbonyl carbons (C3, C11), olefinic carbons (C4, C5), and carbons bearing hydroxyl groups (C20, C21). |

| HRMS | Elemental composition confirmation | Accurate mass measurement confirming the molecular formula C₂₁H₃₀O₄. |

| MS/MS | Structural fragmentation analysis | Characteristic fragment ions resulting from the loss of water, and cleavage of the D-ring and the side chain. |

Chromatographic Methods for Isolation, Purity Assessment, and Stereoisomer Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for the isolation of 4-Pregnene-20,21-diol-3,11-dione, (20R)- from synthesis reaction mixtures or biological extracts, for assessing its purity, and critically, for separating it from its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of steroids. Reversed-phase HPLC with a C18 column is a common choice for separating steroids with varying polarities. youtube.com The separation of the (20R)- and (20S)- epimers of 20,21-dihydroxy steroids presents a significant challenge due to their similar physical properties. Chiral chromatography, utilizing columns with chiral stationary phases (e.g., amylose (B160209) or cellulose-based), is often required to achieve baseline separation of such epimers. nih.gov The development of a successful chiral separation method is a critical step in isolating the pure (20R)- isomer for further studies.

| Method | Stationary Phase | Mobile/Carrier Gas | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water gradient | Purity assessment and isolation from less polar impurities. |

| Chiral HPLC | Amylose or Cellulose-based | Alkanes/Alcohol mixtures | Separation of (20R)- and (20S)- stereoisomers. |

| Gas Chromatography | Fused silica (B1680970) capillary columns | Helium or Hydrogen | Analysis of the compound after derivatization for purity and quantification. |

Development of Specific and Sensitive Detection Assays for Research Samples

The development of specific and sensitive assays is crucial for the detection and quantification of 4-Pregnene-20,21-diol-3,11-dione, (20R)- in research samples, which are often complex and contain the analyte at low concentrations. While assays specifically targeting this compound are not widely documented, the principles for their development can be inferred from work on similar steroids. The primary challenge in developing such an assay is achieving high specificity to distinguish the target analyte from a myriad of structurally related endogenous and exogenous compounds. nih.gov

Application of Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are the gold standard for the sensitive and specific quantification of steroids in biological fluids. nih.govnih.gov These methods combine the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

An LC-MS/MS method for 4-Pregnene-20,21-diol-3,11-dione, (20R)- would involve optimizing the chromatographic conditions to separate it from isomers and interferences, followed by the optimization of MS/MS parameters. This includes selecting the appropriate precursor ion and identifying specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The use of stable isotope-labeled internal standards is crucial for accurate quantification. medchemexpress.com The addition of techniques like differential mobility spectrometry (DMS) can further enhance the specificity of LC-MS/MS measurements by separating ions based on their size, shape, and charge. nih.govelsevierpure.com

| Parameter | Description |

| Chromatography | Reversed-phase or chiral HPLC for isomer separation. |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode. |

| Mass Analysis | Tandem quadrupole or high-resolution mass spectrometer. |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., deuterated). |

Radiometric and Immunological Assay Development for Research Applications

Before the widespread availability of LC-MS/MS, radiometric and immunological assays were the primary methods for steroid quantification.

Radiometric assays , such as radioimmunoassays (RIA), involve the use of a radiolabeled form of the analyte (e.g., with ³H or ¹²⁵I) to compete with the unlabeled analyte in a sample for a limited number of antibody binding sites. While highly sensitive, the use of radioactive materials and the potential for cross-reactivity are significant drawbacks.

Immunological assays , such as Enzyme-Linked Immunosorbent Assays (ELISA), are based on the specific binding of an antibody to the steroid. nih.gov The development of a highly specific monoclonal or polyclonal antibody against 4-Pregnene-20,21-diol-3,11-dione, (20R)- would be the first and most critical step. A key challenge in steroid immunoassay development is cross-reactivity, where the antibody may bind to other structurally similar steroids, leading to inaccurate results. nih.gov Extensive validation is required to characterize the specificity and sensitivity of any new immunoassay.

Comparative Biochemistry and Phylogeny Research of 4 Pregnene 20,21 Diol 3,11 Dione, 20r

Occurrence and Distribution Across Diverse Biological Species (Non-Human Organisms)

The formation of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is part of the metabolic pathway for inactivating and clearing corticosteroids. Its presence has been identified in various animal species, highlighting species-specific differences in cortisol and cortisone (B1669442) metabolism. nih.gov

In vitro studies using hepatic (liver) microsomes and cytosol have revealed significant qualitative and quantitative differences in cortisol metabolism among species. nih.gov For instance, incubations with male rat liver microsomes show 20β-reductase activity, leading to the formation of 20β-dihydrocortisone (the (20S)- epimer), alongside other metabolic activities. nih.gov The female rat liver also demonstrates this capability. nih.gov While the specific (20R)- isomer was not explicitly quantified in this study, the presence of related 20-reduced metabolites points to the activity of 20-hydroxysteroid dehydrogenases in these animals. nih.gov

In fish, the metabolism of cortisol is extensive. A study on Atlantic cod (Gadus morhua) identified several cortisol metabolites in bile, with β-cortolone (3α,17,20β,21-tetrahydroxy-5β-pregnan-11-one) being the most abundant. nih.gov While this is a metabolite of cortisol rather than cortisone, it demonstrates the prominence of C20-reduction pathways in fish for steroid clearance. nih.gov The European sea bass (Dicentrarchus labrax) has also been shown to produce cortisol de novo in its scales. mdpi.com

In amphibians, corticosterone (B1669441) and aldosterone (B195564) are the predominant corticosteroids, though some species also produce cortisol. nih.gov The metabolism of these corticosteroids is crucial for processes like metamorphosis. nih.gov While direct measurement of 4-Pregnene-20,21-diol-3,11-dione, (20R)- is not widely reported, the enzymatic machinery for its production exists.

Even microorganisms like certain bacteria from the genus Rhodococcus have been shown to perform C20 reduction of corticosteroids. nih.gov These bacteria can transform cortisone and hydrocortisone (B1673445) into their 20β-hydroxy (i.e., (20S)-) derivatives, indicating that the enzymatic capacity for such reactions is ancient and widespread. nih.gov

| Species/Organism Group | Tissue/Fluid | Metabolite/Activity Detected | Reference |

| Rat (Rattus sp.) | Liver (microsomes, cytosol) | 20β-reductase activity on cortisol metabolites. nih.gov | nih.gov |

| Guinea Pig (Cavia porcellus) | Liver (microsomes) | Cortisol metabolism, though simpler than in rats. nih.gov | nih.gov |

| Hamster (Mesocricetus auratus) | Liver (microsomes) | Cortisol metabolism, primarily 6β-hydroxylase and 11β-dehydrogenase activity. nih.gov | nih.gov |

| Atlantic Cod (Gadus morhua) | Bile | β-cortolone (a C20-reduced cortisol metabolite). nih.gov | nih.gov |

| Rhodococcus bacteria | Culture | 20β-hydroxy derivatives of prednisone (B1679067) and prednisolone. nih.gov | nih.gov |

Evolutionary Conservation of Biosynthetic and Metabolic Enzymes Involved

The synthesis and inactivation of corticosteroids involve enzymes from two major superfamilies: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov The evolutionary history of these enzymes is deeply intertwined with the evolution of their corresponding steroid receptors, with many arising from gene duplications in a primitive vertebrate ancestor around 540 million years ago. nih.govnih.gov

Upstream Biosynthetic Enzymes: The pathway leading to cortisone begins with cholesterol and involves several key enzymes whose genes are highly conserved across vertebrates:

CYP11A1 (P450scc): Catalyzes the first and rate-limiting step, converting cholesterol to pregnenolone (B344588). nih.gov

3β-HSD (Hydroxysteroid dehydrogenase): Converts pregnenolone to progesterone (B1679170). wikipedia.org

CYP21A2 (21-hydroxylase): Hydroxylates progesterone derivatives. youtube.com Mutations in this gene are the most common cause of congenital adrenal hyperplasia. wikipedia.org

CYP11B1 (11β-hydroxylase): Responsible for the final step in cortisol synthesis. youtube.com

11β-HSD2 (11β-hydroxysteroid dehydrogenase type 2): This enzyme inactivates cortisol by converting it to cortisone. wikipedia.org It is crucial in tissues like the kidney to prevent cortisol from overwhelming mineralocorticoid receptors. nih.gov Phylogenetic analysis shows that the gene for 11β-HSD is ancient and highly conserved across various animal kingdoms. nih.gov

Metabolic Enzyme for (20R)-diol Formation: The direct precursor to 4-Pregnene-20,21-diol-3,11-dione, (20R)- is cortisone. The key transformation is the reduction of the ketone at the C20 position to a hydroxyl group with (R) stereochemistry. This reaction is catalyzed by a 20-hydroxysteroid dehydrogenase (20-HSD) , specifically one with 20β-reductase activity (as the (20R) configuration corresponds to 20β in some naming conventions). wikipedia.org

These enzymes belong to either the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) families. nih.gov While human 20α-HSD is part of the AKR superfamily, it shares significant sequence identity with related enzymes in rabbits and rats. nih.gov The presence of HSDs in invertebrates, such as the marine polychaete Perinereis aibuhitensis, indicates that the fundamental roles of these enzymes in steroid and xenobiotic metabolism are ancient. mdpi.com

| Enzyme Family | Key Enzyme | Function in Pathway | Evolutionary Conservation | Reference |

| Cytochrome P450 | CYP11A1, CYP21A2, CYP11B1 | Synthesis of cortisol (precursor to cortisone) | Highly conserved across vertebrates. nih.govnih.gov | nih.govnih.gov |

| Hydroxysteroid Dehydrogenase (HSD) | 11β-HSD2 | Inactivation of cortisol to cortisone. wikipedia.org | Ancient, found in diverse animal kingdoms. nih.gov | nih.govwikipedia.org |

| Hydroxysteroid Dehydrogenase (HSD) | 20-HSD (20β-reductase activity) | Reduction of cortisone to 4-Pregnene-20,21-diol-3,11-dione, (20R)-. wikipedia.org | HSDs are widespread, found in vertebrates and invertebrates. nih.govmdpi.com | nih.govwikipedia.orgmdpi.com |

Emerging Research Directions and Future Perspectives for 4 Pregnene 20,21 Diol 3,11 Dione, 20r

Integration with Systems Biology and Omics Approaches (In Vitro and Computational)

The complexity of steroidogenic pathways and their intricate regulation necessitates a holistic, systems-level understanding. The integration of 4-Pregnene-20,21-diol-3,11-dione, (20R)- into systems biology and "omics" research, though still in its nascent stages, holds the key to delineating its functional significance.

Metabolomics and Steroid Profiling: In vitro studies using techniques like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are fundamental to building comprehensive steroid profiles. rug.nl By incorporating 4-Pregnene-20,21-diol-3,11-dione, (20R)- into these analytical panels, researchers can start to map its presence and fluctuations in response to various stimuli in cell-based models. For instance, analyzing the steroid metabolome in adrenal cell lines after treatment with steroidogenic precursors or inhibitors could reveal the pathways leading to the formation or degradation of this compound. nih.gov

Proteomics and Transcriptomics: The effect of 4-Pregnene-20,21-diol-3,11-dione, (20R)- on the expression of steroidogenic enzymes and related proteins can be investigated using proteomics and transcriptomics. In vitro treatment of steroidogenic cells (e.g., H295R human adrenocortical cells) with this compound, followed by proteomic analysis, could identify changes in the abundance of key enzymes like those from the cytochrome P450 family.

Computational Integration and Machine Learning: The large datasets generated from omics studies are ideal for computational analysis and machine learning algorithms. These approaches can identify correlations between the levels of 4-Pregnene-20,21-diol-3,11-dione, (20R)- and the expression of specific genes or proteins, helping to formulate hypotheses about its regulatory roles. nih.gov Machine learning models, trained on extensive steroid profile data, have already shown promise in identifying and classifying disorders of steroid biosynthesis. nih.gov Incorporating data on 4-Pregnene-20,21-diol-3,11-dione, (20R)- into these models could enhance their diagnostic and predictive power. acs.orgnih.gov

Potential as a Biochemical Probe for Investigating Novel Aspects of Steroidogenesis Research

The unique structural features of 4-Pregnene-20,21-diol-3,11-dione, (20R)- make it a promising candidate for development as a biochemical probe to explore uncharted territories of steroid research.

Biochemical probes are essential tools for studying the function and regulation of enzymes and receptors. By modifying the structure of 4-Pregnene-20,21-diol-3,11-dione, (20R)-, researchers can create molecules that interact specifically with certain proteins, allowing for their identification and characterization. For example, the synthesis of halogenated pregnene analogs has been used to probe the active sites of steroid hydroxylases like CYP17A1 and CYP21A2. nih.gov A similar approach could be applied to 4-Pregnene-20,21-diol-3,11-dione, (20R)- to investigate its interactions with known and unknown steroid-metabolizing enzymes.

The development of fluorescently tagged or biotinylated derivatives of this compound would enable a range of in vitro applications, including fluorescence microscopy to visualize its subcellular localization and affinity purification to isolate its binding partners.

Development of Novel Research Tools and Methodologies Based on the Compound

Building upon its potential as a biochemical probe, 4-Pregnene-20,21-diol-3,11-dione, (20R)- can serve as a scaffold for the creation of innovative research tools.

One key area is the development of isotopically labeled internal standards for mass spectrometry-based quantification. For instance, deuterated analogs of steroid hormones are used as tracers to study their pharmacokinetics and metabolic profiles. medchemexpress.com A deuterated version of 4-Pregnene-20,21-diol-3,11-dione, (20R)- would be invaluable for accurately measuring its concentration in complex biological samples during in vitro metabolic studies.

Furthermore, the creation of specific antibodies against 4-Pregnene-20,21-diol-3,11-dione, (20R)- would enable the development of highly sensitive and specific immunoassays, such as ELISA. These assays would provide a high-throughput method for screening its levels in numerous samples, complementing the more labor-intensive mass spectrometry techniques.

Unexplored Enzymatic Transformations and Metabolic Fates

While the synthesis and some chemical properties of 4-Pregnene-20,21-diol-3,11-dione, (20R)- are known, its complete metabolic pathway remains largely uncharacterized. researchgate.net Identifying the enzymes responsible for its formation and degradation is crucial to understanding its biological context.

Microbial Transformation as a Model System: Microbial biotransformation is a powerful tool for discovering novel steroid metabolites and the enzymes that produce them. Studies on related pregnane (B1235032) derivatives have shown that microorganisms like Nocardioides simplex can perform various transformations, including dehydrogenation and reduction. researchgate.netnih.gov Screening a diverse range of microorganisms for their ability to metabolize 4-Pregnene-20,21-diol-3,11-dione, (20R)- could lead to the discovery of novel enzymatic activities and metabolites.

In Vitro Metabolism with Liver Microsomes: The liver is a primary site of steroid metabolism. In vitro incubation of 4-Pregnene-20,21-diol-3,11-dione, (20R)- with human liver microsomes, which contain a rich complement of cytochrome P450 enzymes, can help identify its major metabolites. nih.govnih.gov Subsequent analysis using mass spectrometry can elucidate the structures of these metabolites, providing insights into the specific enzymatic reactions involved, such as hydroxylation, oxidation, or reduction.

The following table outlines potential enzymatic transformations that could be investigated for 4-Pregnene-20,21-diol-3,11-dione, (20R)-:

| Potential Transformation | Enzyme Family | Potential Product(s) | Research Approach |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives | Incubation with specific recombinant CYP enzymes |

| Reduction of Ketone Groups | Hydroxysteroid Dehydrogenases (HSDs) | Tetrahydro derivatives | In vitro assays with purified HSDs |

| Oxidation of Hydroxyl Groups | Hydroxysteroid Dehydrogenases (HSDs) | Keto derivatives | Cell-based assays with overexpression of specific HSDs |

| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Sulfated or glucuronidated conjugates | Incubation with liver S9 fractions and co-factors |

Advanced Computational Modeling Applications for Predictive Research

Computational modeling offers a powerful and cost-effective means to predict the behavior of steroid molecules and guide experimental research.